

# Application Notes and Protocols for Ag85-Based Subunit Vaccine Development Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AG-85    |           |
| Cat. No.:            | B1666635 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the development of novel and more effective vaccines. The current vaccine, Bacillus Calmette-Guérin (BCG), provides variable protection, especially against pulmonary TB in adults. Subunit vaccines, which use specific, highly immunogenic antigens, represent a promising strategy to either boost BCG-induced immunity or as a standalone prophylactic measure.

The Antigen 85 (Ag85) complex, comprising three secreted proteins—Ag85A, Ag85B, and Ag85C—is a leading candidate for subunit vaccine development. These proteins are mycolyl-transferases crucial for the integrity of the mycobacterial cell wall.[1] As major secreted proteins, they are highly immunogenic and recognized by the host immune system during infection, inducing robust T-cell mediated immune responses, which are critical for controlling Mtb.[2][3][4] Specifically, Ag85 antigens are potent inducers of a Th1-type immune response, characterized by the production of cytokines such as Interferon-gamma (IFN- $\gamma$ ), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-2 (IL-2).[5][6]

These application notes provide a comprehensive overview and detailed protocols for the preclinical development of TB subunit vaccines utilizing Ag85 proteins. The workflow covers



antigen production, vaccine formulation, and immunological evaluation in murine models.

# Preclinical Development Workflow for an Ag85-Based Subunit Vaccine

The development and preclinical assessment of an Ag85-based subunit vaccine is a multistage process. It begins with the production of the recombinant antigen, followed by formulation with an appropriate adjuvant to stimulate a potent immune response. The vaccine candidate is then evaluated in animal models for immunogenicity and protective efficacy against Mtb challenge.





Click to download full resolution via product page

Fig. 1: Preclinical development workflow for Ag85-based subunit vaccines.



# **Experimental Protocols**

# Protocol 1: Recombinant Ag85A/B Expression and Purification

This protocol describes the expression of His-tagged Ag85A or Ag85B in E. coli and subsequent purification using Nickel-NTA affinity chromatography.

- 1. Gene Cloning and Transformation:
- Amplify the gene sequence for Ag85A (fbpA) or Ag85B (fbpB) from Mtb H37Rv genomic DNA.
- Clone the amplified gene into an expression vector (e.g., pET series) containing an Nterminal 6x-His tag.
- Transform the recombinant plasmid into a suitable E. coli expression host strain, such as BL21(DE3).
- 2. Protein Expression:
- Inoculate a single colony of transformed E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to culture for 4-12 hours at 37°C. Ag85 proteins are often expressed as inclusion bodies.[7]
- 3. Cell Lysis and Inclusion Body Solubilization:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, pH 7.6).



- · Lyse the cells by sonication on ice.
- Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant. Resuspend the inclusion body pellet in a solubilization buffer containing 8 M Urea (or 6 M Guanidine-HCl), 100 mM NaH2PO4, and 10 mM Tris-Cl, at pH 8.0.[1] Stir for 1 hour at room temperature.
- 4. Ni-NTA Affinity Chromatography:
- Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes to remove any remaining insoluble debris.
- Equilibrate a Ni-NTA resin column with the solubilization buffer.
- Load the clarified supernatant onto the column.
- Wash the column with several volumes of wash buffer (solubilization buffer at pH 6.3) to remove non-specifically bound proteins.
- Elute the recombinant Ag85 protein using an elution buffer containing 250 mM imidazole in the solubilization buffer at a lower pH (e.g., pH 4.5).[1][7]
- 5. Protein Refolding and Dialysis:
- If necessary, refold the denatured protein by stepwise dialysis against buffers with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally 0M Urea in PBS).
- Dialyze the final protein solution against PBS (pH 7.4) extensively at 4°C.
- Concentrate the purified protein using an appropriate centrifugal filter unit.
- Determine the protein concentration using a Bradford or BCA assay and verify purity by SDS-PAGE and Western blot using an anti-His tag antibody.

## **Protocol 2: Vaccine Formulation with DDA/MPL Adjuvant**



This protocol describes the formulation of the purified recombinant Ag85 protein with a liposomal adjuvant composed of dimethyldioctadecylammonium (DDA) and monophosphoryl lipid A (MPL). This combination is known to induce a strong Th1-biased immune response.

- 1. Preparation of Liposomes (Lipid Film Hydration Method):[4]
- Dissolve DDA and MPL in a chloroform/methanol solvent mixture (e.g., 9:1 v/v) in a round-bottom flask. A typical formulation might use 250 μg DDA and 25 μg MPL per vaccine dose.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the film under a stream of nitrogen gas and then under vacuum overnight to remove any residual solvent.
- Hydrate the lipid film with a sterile aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating. This will form multilamellar vesicles.
- 2. Formulation with Antigen:
- Just before immunization, mix the prepared liposome suspension with the purified recombinant Ag85 protein solution.
- The protein can be encapsulated or surface-adsorbed. For many subunit vaccines, simple mixing allows for effective adsorption of the antigen to the liposomes.
- The final volume for a single mouse dose is typically 100-200 μL.

### **Protocol 3: Mouse Immunization and Challenge**

This protocol outlines a typical immunization schedule and subsequent Mtb challenge in a murine model (e.g., C57BL/6 or BALB/c mice).

- 1. Immunization Schedule:
- Immunize mice (6-8 weeks old) subcutaneously (s.c.) at the base of the tail or on the back.
- A common regimen involves three immunizations at two-week intervals.



- Each immunization dose typically contains 2-10  $\mu g$  of the Ag85 protein formulated in the adjuvant solution in a total volume of 200  $\mu L$ .[8]
- Include control groups: a negative control group receiving PBS or adjuvant alone, and a positive control group receiving the BCG vaccine (e.g., 5 x 10^4 CFU s.c.).[8]
- 2. Mtb Aerosol Challenge:
- 6-10 weeks after the final immunization, challenge the mice via the aerosol route with a low dose (e.g., ~100 CFU) of virulent Mtb H37Rv.
- Use a specialized self-contained aerosol chamber for this procedure to ensure safety and consistent delivery of the bacterial dose.
- 3. Assessment of Protective Efficacy:
- At 4-6 weeks post-challenge, humanely euthanize the mice.
- · Aseptically remove the lungs and spleens.
- Homogenize the organs in sterile PBS containing 0.05% Tween-80.
- Plate serial dilutions of the organ homogenates onto Middlebrook 7H11 agar plates supplemented with OADC.
- Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (Colony Forming Units, CFU).
- Protection is measured as the log10 reduction in CFU in vaccinated groups compared to the control group.

# Protocol 4: Immunogenicity Assessment - IFN-y ELISpot Assay

This protocol is for quantifying Ag85-specific IFN-y secreting cells from the spleens of immunized mice.

1. Plate Coating:



- Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS).
- Incubate the plate overnight at 4°C.
- 2. Cell Preparation and Plating:
- One week after the final immunization (or at a desired time point), prepare single-cell suspensions of splenocytes from immunized and control mice.
- Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
- Decant the blocking medium and add splenocytes to the wells (e.g., 2 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/well).
- Stimulate the cells by adding recombinant Ag85 protein (e.g., 5-10 µg/mL) to the wells.
   Include wells with medium only (negative control) and a mitogen like Concanavalin A (positive control).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- 3. Spot Development:
- Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
- Add a biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour at room temperature.
- Wash the plate again and add the substrate (e.g., BCIP/NBT or AEC).
- Monitor the development of spots. Stop the reaction by washing with distilled water.
- Air-dry the plate and count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.



# Protocol 5: Immunogenicity Assessment - Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the simultaneous measurement of multiple cytokines (IFN- $\gamma$ , TNF- $\alpha$ , IL-2) produced by specific T-cell subsets (CD4+ and CD8+).

#### 1. Cell Stimulation:

- Prepare splenocyte suspensions as described for the ELISpot assay.
- Stimulate 1-2 x 10<sup>6</sup> cells in a 96-well round-bottom plate with Ag85 protein (e.g., 10 μg/mL) for approximately 6 hours at 37°C.
- For the last 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A, to block cytokine secretion and allow intracellular accumulation.

#### 2. Surface Staining:

- Wash the cells with FACS buffer (PBS with 1% BSA).
- Stain for surface markers by incubating the cells with fluorescently conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

#### 3. Fixation and Permeabilization:

- Wash the cells to remove excess surface antibodies.
- Fix the cells using a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.
- Wash the fixed cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., FACS buffer containing 0.5% saponin).

#### 4. Intracellular Staining:

 Add fluorescently conjugated antibodies against IFN-γ, TNF-α, and IL-2 (diluted in permeabilization buffer) to the cells.



- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.
- 5. Data Acquisition and Analysis:
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo). Gate on lymphocytes, then single cells, then CD3+ T-cells. From the T-cell population, gate on CD4+ and CD8+ subsets.
- Within each subset, determine the percentage of cells expressing each cytokine or combination of cytokines (polyfunctional T-cells).

# **T-Cell Activation by Ag85 Antigens**

The protective immunity conferred by Ag85-based vaccines is primarily mediated by CD4+ T-helper 1 (Th1) cells. The signaling cascade is initiated when an Antigen Presenting Cell (APC), such as a macrophage or dendritic cell, presents a processed Ag85 peptide on its Major Histocompatibility Complex (MHC) class II molecule to a specific T-cell receptor (TCR) on a CD4+ T-cell.





Click to download full resolution via product page

Fig. 2: Signaling pathway for CD4+ T-cell activation by Ag85 antigen.



# Data Presentation: Immunogenicity and Efficacy of Ag85-Based Vaccines

The following tables summarize representative quantitative data from murine studies evaluating different Ag85-based vaccine candidates. These tables are intended to provide a comparative framework for expected outcomes.

Table 1: Antigen-Specific IFN-y Response in Vaccinated Mice

| Vaccine<br>Candidate       | Antigen<br>Dose | Adjuvant | IFN-y<br>(ng/mL) in<br>PBMC<br>Supernatan<br>t | IFN-y<br>(SFU/10^6<br>splenocytes<br>) | Reference |
|----------------------------|-----------------|----------|------------------------------------------------|----------------------------------------|-----------|
| Ag85B-ESAT-                | 10 μg           | DDA/MPL  | ~45-50                                         | Not Reported                           | [8]       |
| Ag85B-<br>TB10.4           | 0.5 μg          | IC31®    | Not Reported                                   | ~1500<br>(Ag85B<br>recall)             | [5]       |
| Ag85A DNA                  | 100 μg          | None     | Not Reported                                   | ~1200                                  | [9]       |
| Ag85A/B<br>Chimeric<br>DNA | 100 μg          | None     | Not Reported                                   | ~1800                                  | [9]       |
| Ag85a-Cfp10<br>DNA         | 100 μg          | None     | ~0.788                                         | Not Reported                           | [10]      |
| BCG Control                | 5 x 10^5 CFU    | N/A      | Not Reported                                   | ~250                                   | [5]       |
| BCG Control                | 10^6 CFU        | N/A      | ~0.303                                         | Not Reported                           | [10]      |

Table 2: Protective Efficacy of Ag85-Based Vaccines Against Mtb Challenge in Mice



| Vaccine<br>Candidate       | Antigen<br>Dose | Adjuvant | Challenge<br>Strain | Log10 CFU<br>Reduction<br>(Lungs) vs.<br>Control | Reference |
|----------------------------|-----------------|----------|---------------------|--------------------------------------------------|-----------|
| Ag85B-ESAT-<br>6           | 10 μg           | DDA/MPL  | Mtb Erdman          | ~0.9                                             | [8]       |
| Ag85B-<br>TB10.4           | 0.5 μg          | IC31®    | Mtb Erdman          | ~0.83                                            | [5]       |
| Ag85A DNA                  | 100 μg          | None     | Mtb H37Rv           | 0.45                                             | [9][11]   |
| Ag85A/B<br>Chimeric<br>DNA | 100 μg          | None     | Mtb H37Rv           | 0.79                                             | [9]       |
| BCG Control                | 5 x 10^4 CFU    | N/A      | Mtb Erdman          | ~1.0                                             | [8]       |
| BCG Control                | 10^5 CFU        | N/A      | Mtb Erdman          | ~0.93                                            | [5]       |

Table 3: Polyfunctional CD4+ T-Cell Responses Induced by Ag85B-TB10.4 Vaccine

| Cytokine<br>Combination | % of CD4+ T-cells<br>(0.5 μg dose) | % of CD4+ T-cells<br>(5 µg dose) | % of CD4+ T-cells<br>(BCG) |
|-------------------------|------------------------------------|----------------------------------|----------------------------|
| IFN-y+ TNF-α+ IL-2+     | ~1.8%                              | ~0.8%                            | ~0.5%                      |
| IFN-y+ TNF-α+ IL-2-     | ~0.7%                              | ~0.5%                            | ~0.4%                      |
| IFN-y+ TNF-α- IL-2-     | ~0.4%                              | ~0.3%                            | ~0.2%                      |
| TNF-α+ IL-2+ IFN-y-     | ~0.3%                              | ~0.1%                            | ~0.1%                      |





Data adapted from Lindenstrom et al., 2009.[5] Percentages are of total CD4+ T-cells after in vitro stimulation with the Ag85B-TB10.4 fusion protein.

These data collectively demonstrate that subunit vaccines incorporating Ag85 proteins, particularly when formulated with potent Th1-polarizing adjuvants like DDA/MPL or IC31®, can induce strong, polyfunctional T-cell responses that correlate with significant protection against Mtb challenge in preclinical models. The choice of antigen (Ag85A, Ag85B, or fusions), the dose, and the adjuvant system are all critical parameters that must be optimized to maximize vaccine efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Production and Purification of Mycolyl Transferase B of Mycobacterium tuberculosis -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining: Number 1 | Flow Cytometry Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Frontiers | Formulation in DDA-MPLA-TDB Liposome Enhances the Immunogenicity and Protective Efficacy of a DNA Vaccine against Mycobacterium tuberculosis Infection [frontiersin.org]
- 5. Protection and Polyfunctional T Cells Induced by Ag85B-TB10.4/IC31® against Mycobacterium tuberculosis Is Highly Dependent on the Antigen Dose PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]



- 7. brieflands.com [brieflands.com]
- 8. Protection of Mice with a Tuberculosis Subunit Vaccine Based on a Fusion Protein of Antigen 85B and ESAT-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunogenicity and therapeutic effects of Ag85A/B chimeric DNA vaccine in mice infected with Mycobacterium tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Improved Immunogenicity and Protective Efficacy of a Tuberculosis DNA Vaccine Encoding Ag85 by Protein Boosting - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ag85-Based Subunit Vaccine Development Against Tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666635#using-ag85-proteins-in-subunit-vaccine-development-for-tb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com